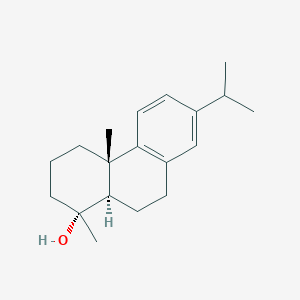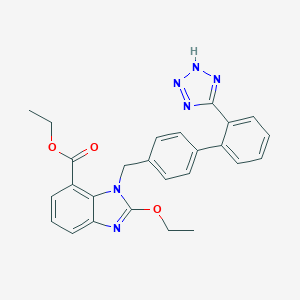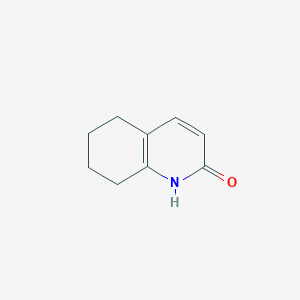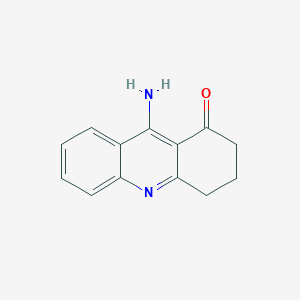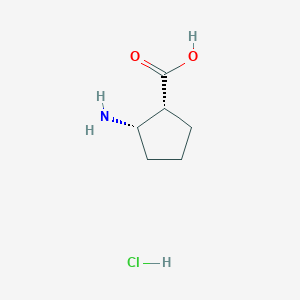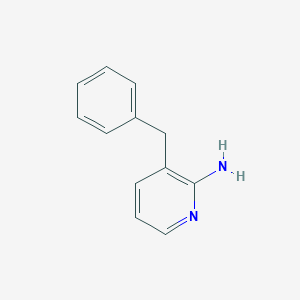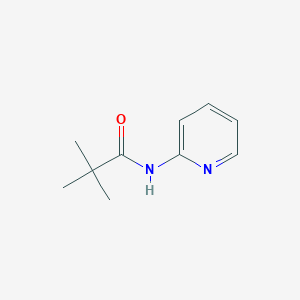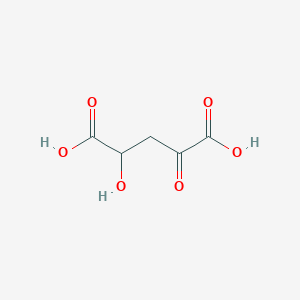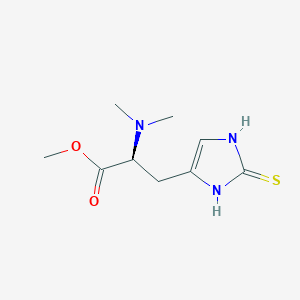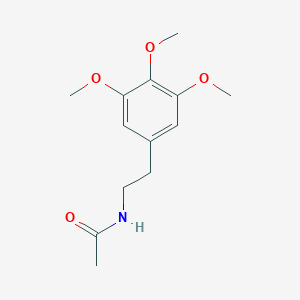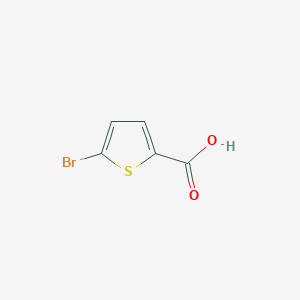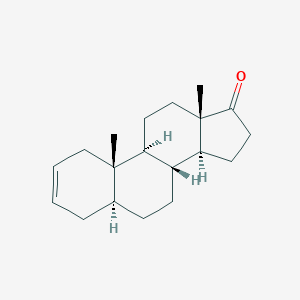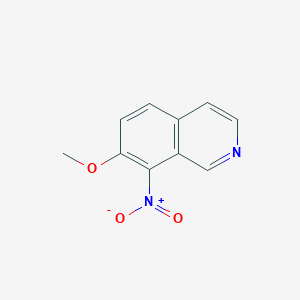
7-Methoxy-8-nitroisoquinoline
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of nitroisoquinoline derivatives, including compounds structurally related to 7-Methoxy-8-nitroisoquinoline, often involves multi-step chemical processes. For example, the synthesis of nitro regioisomers of cis-4-(4-methoxyphenyl)-3-methyl-2-phenyl-1,2,3,4-tetrahydroquinoline was achieved via a "one pot" three-component imino Diels-Alder reaction catalyzed by BF3.OEt2, followed by structural characterization using X-ray diffraction and spectroscopic methods (Bohórquez, González, & Kouznetsov, 2013).
Molecular Structure Analysis
The molecular structure of nitroisoquinoline derivatives has been characterized through various spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry (MS), as well as crystallography. For instance, the crystal structure of certain nitroisoquinoline compounds was elucidated using single-crystal X-ray diffraction, revealing insights into their molecular packing and intermolecular interactions (Bohórquez et al., 2013).
Chemical Reactions and Properties
Nitroisoquinoline derivatives undergo various chemical reactions, including cyclization, nitrification, and chlorination, to synthesize specific compounds such as 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. These reactions utilize simple experimental operations and mild conditions, suitable for large-scale studies (Zhao, Lei, & Guo, 2017).
Physical Properties Analysis
The physical properties of nitroisoquinoline derivatives, including their solubility, melting points, and crystal structures, are crucial for understanding their behavior in different environments. X-ray crystallography provides detailed information on the crystal structure and molecular packing, highlighting the role of hydrogen bonds and van der Waals interactions (Bohórquez et al., 2013).
Chemical Properties Analysis
The chemical properties, including reactivity and stability of nitroisoquinoline derivatives, are explored through spectroscopic analysis and chemical reactions. Studies on the synthesis and antibacterial properties of new 8-nitrofluoroquinolone derivatives, for instance, showcase the potential of nitroisoquinoline compounds in developing antibacterial agents (Al-Hiari et al., 2007).
Applications De Recherche Scientifique
Topoisomerase I Inhibition and Anticancer Activity
A systematic study optimizing nitrated indenoisoquinolines, which share structural similarities with 7-Methoxy-8-nitroisoquinoline, demonstrated that nitro and methoxy groups significantly enhance biological activity against cancer cells by inhibiting topoisomerase I, an enzyme crucial for DNA replication (Morrell et al., 2007). These compounds show low nanomolar cytotoxicities, indicating potent anticancer properties.
Antibacterial Properties
The synthesis and investigation of 8-nitrofluoroquinolone derivatives, structurally related to 7-Methoxy-8-nitroisoquinoline, revealed significant antibacterial activity against both gram-positive and gram-negative bacteria (Al-Hiari et al., 2007). This suggests potential applications of such compounds in developing new antibacterial agents.
Photocleavage Efficiency
Research into the effects of aromatic substituents on the photocleavage of 1-Acyl-7-nitroindolines, which are structurally related to 7-Methoxy-8-nitroisoquinoline, has shown that specific substituents like methoxy can significantly improve photocleavage efficiency (Papageorgiou & Corrie, 2000). This property is useful in the development of photolabile precursors for neuroactive amino acids, offering applications in neurochemistry and drug delivery.
Melatonin Receptor Agonists and Antagonists
Compounds derived from structures similar to 7-Methoxy-8-nitroisoquinoline have been prepared to investigate the binding site of the melatonin receptor, showing varying degrees of agonist and antagonist potency (Faust et al., 2000). These findings could inform the design of new drugs targeting sleep disorders and circadian rhythm abnormalities.
Polarity-Sensitive Fluorescent Probes
The synthesis and photophysical evaluation of push-pull isoquinolines, including derivatives of 7-Methoxy-8-nitroisoquinoline, indicate their potential as polarity-sensitive fluorescent probes (Brambilla et al., 2021). Such compounds could be used in bioimaging and the development of advanced functional materials due to their strong fluorescence and wide Stokes shifts.
Propriétés
IUPAC Name |
7-methoxy-8-nitroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-15-9-3-2-7-4-5-11-6-8(7)10(9)12(13)14/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDJGGSQGWMVUOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=CN=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30356224 | |
| Record name | 7-methoxy-8-nitroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30356224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methoxy-8-nitroisoquinoline | |
CAS RN |
63485-75-6 | |
| Record name | 7-methoxy-8-nitroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30356224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-methoxy-8-nitroisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-([1,1'-Biphenyl]-2-YL)-2H-tetrazole](/img/structure/B29781.png)
